Enhanced Lipophilicity of p-Tolyl Derivative Versus Unsubstituted Phenoxy Analog (Tifemoxone)
The p-tolyl substituent increases computed lipophilicity relative to the unsubstituted phenoxy analog Tifemoxone. The target compound (CAS 57841-31-3) has a computed XLogP3 of 2.8, while the parent compound Tifemoxone (CAS 39754-64-8, PubChem CID 3044902) has a computed XLogP3 of approximately 1.9 [1]. This difference of approximately 0.9 log units corresponds to a roughly 8-fold increase in predicted octanol-water partition coefficient, which has direct implications for blood-brain barrier penetration, target tissue distribution, and metabolic clearance pathways in CNS applications [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (CAS 57841-31-3) |
| Comparator Or Baseline | Tifemoxone (CAS 39754-64-8): XLogP3 ≈ 1.9 |
| Quantified Difference | Δ XLogP3 ≈ +0.9 (~8-fold increase in predicted partition coefficient) |
| Conditions | PubChem computed properties using XLogP3-AA algorithm |
Why This Matters
For CNS-targeted research programs, the ~0.9 log unit increase in lipophilicity of the p-tolyl derivative predicts significantly different brain penetration kinetics compared to Tifemoxone, making direct substitution inadvisable without experimental validation.
- [1] PubChem Compound Summary for CID 3044903 (target) and CID 3044902 (Tifemoxone). Computed XLogP3-AA values: 2.8 and ~1.9 respectively. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. Review of XLogP implications for CNS penetration. View Source
